CPI-1205 is a potent, selective, and reversible small molecule inhibitor of enhancer of zeste homolog 2 (EZH2) []. EZH2 is a histone lysine methyltransferase that catalyzes methylation of lysine 27 on histone 3 (H3K27), a modification linked to transcriptional repression [, ]. CPI-1205 is classified as an epigenetic therapy and is being investigated for its potential in treating B-cell lymphoma and multiple myeloma [, ].
CPI-360 is classified as a small molecule chemical probe. It is part of a broader family of compounds that includes CPI-169 and CPI-1205, all of which share a common structural motif characterized by a 2-methyl indole core. The specific differences among these compounds arise from variations in the alkylation patterns on the indole amine . CPI-360 is identified by its chemical registry number, 1802175-06-9, and is commercially available from various suppliers specializing in biochemical reagents .
The synthesis of CPI-360 involves several key steps that ensure the formation of the desired chemical structure. While specific detailed protocols may vary, the general approach includes:
The technical details of the synthesis may involve optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity .
CPI-360 features a molecular structure that can be described as follows:
The molecular formula and weight are critical for understanding its reactivity and interaction with biological targets. For instance, CPI-360's molecular weight is approximately 275 g/mol, which classifies it as a small molecule suitable for cellular penetration .
CPI-360 primarily functions through interactions with histone methyltransferases, leading to inhibition of their enzymatic activity. The chemical reactions involved include:
These interactions can be studied through various biochemical assays that measure enzyme activity in the presence of CPI-360 versus control conditions .
The mechanism of action for CPI-360 revolves around its ability to inhibit histone methyltransferases. This inhibition leads to:
Experimental data suggest that CPI-360 effectively modulates epigenetic landscapes in various cancer cell lines, demonstrating its potential as a therapeutic agent .
CPI-360 has significant applications in scientific research:
CPI-360 emerged from systematic drug discovery efforts targeting epigenetic enzymes, particularly the histone methyltransferase EZH2. First reported in scientific literature around 2015, this compound was developed as part of the Chemical Probe Initiative to create selective inhibitors for challenging epigenetic targets [1] [3]. The designation CPI-360 follows the naming convention established by this initiative, where "CPI" signifies its origin (Chemical Probe Initiative) and the numerical suffix distinguishes it within the series of developed probes. The compound bears the CAS Registry Number 1802175-06-9, providing a unique identifier in chemical databases [1] [7]. Its systematic IUPAC name is N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-indole-3-carboxamide, reflecting its complex molecular architecture featuring a substituted pyridinone ring linked via methylene to a carboxamide group, which is further connected to a chiral indole scaffold with tetrahydropyran substitution [3] [8]. The molecular formula is C₂₅H₃₁N₃O₄ with a molecular weight of 437.53 g/mol, placing it within the typical size range for small-molecule therapeutics targeting protein-protein interfaces [1] [3].
Table 1: Chemical Identification of CPI-360
Property | Value |
---|---|
CAS Registry Number | 1802175-06-9 |
Synonyms | CPI360, CPI 360 |
Molecular Formula | C₂₅H₃₁N₃O₄ |
Molecular Weight | 437.53 g/mol |
Systematic Name | N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-indole-3-carboxamide |
CPI-360 functions through a sophisticated dual biochemical mechanism that bridges traditional catalytic inhibition and epigenetic modulation:
Catalytic Chemistry Context: As a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, CPI-360 directly competes with the methyl donor cofactor required for enzymatic activity [1]. This inhibition occurs through precise molecular interactions where the carboxamide and pyridinone moieties form hydrogen bonds with catalytic residues, while the lipophilic indole and tetrahydropyran groups engage in van der Waals interactions within hydrophobic subpockets [3] [8]. The compound exhibits extraordinary potency with half-maximal inhibitory concentration (IC₅₀) values of 0.5 nM against wild-type EZH2 and 2.5 nM against the Y641N mutant EZH2, demonstrating approximately 100-fold selectivity over other methyltransferases [1] [3]. This selectivity profile positions CPI-360 as a superior chemical probe compared to earlier EZH2 inhibitors with off-target activities against other histone methyltransferases.
Epigenetic Modulation Context: Beyond simple enzymatic inhibition, CPI-360 exerts profound effects on the epigenetic landscape by disrupting the function of the Polycomb Repressive Complex 2 (PRC2) [6]. PRC2, containing EZH2 as its catalytic subunit, deposits the transcriptionally repressive mark histone H3 lysine 27 trimethylation (H3K27me3). By inhibiting EZH2, CPI-360 causes dose-dependent reduction of global H3K27me2 and H3K27me3 levels in cancer cells, with half-maximal effective concentrations (EC₅₀) of 56 nM and 65 nM respectively, as demonstrated in KARPAS-422 lymphoma models [1]. This epigenetic reprogramming reactivates silenced tumor suppressor genes and developmental regulators, altering cellular differentiation states and inducing cell cycle arrest in the G1 phase followed by apoptosis [1] [6].
Table 2: Biochemical and Epigenetic Activities of CPI-360
Activity Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ for wild-type EZH2 | 0.5 nM | In vitro enzymatic assay |
IC₅₀ for Y641N mutant EZH2 | 2.5 nM | In vitro enzymatic assay |
Selectivity ratio over other MTs | >100-fold | Methyltransferase panel screening |
EC₅₀ for H3K27me3 reduction | 56 nM | KARPAS-422 cells, 72h treatment |
EC₅₀ for H3K27me2 reduction | 65 nM | KARPAS-422 cells, 72h treatment |
The dual functionality of CPI-360 bridges molecular and cellular epigenetics, representing a paradigm in targeted epigenetic therapy. Its precise catalytic inhibition translates to specific epigenetic remodeling, distinguishing it from broad-spectrum epigenetic modifiers like histone deacetylase inhibitors that affect global acetylation patterns [4] [10]. The compound's mechanism exemplifies the contemporary strategy of targeting "writer" enzymes within the epigenetic machinery to reverse oncogenic transcriptional programs in cancer [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7